

An In-depth Technical Guide to the Thermodynamic Data of 1,4-Dimethylcyclohexane

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Compound of Interest

Compound Name: 1,4-Dimethylcyclohexane

Cat. No.: B3029328

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This guide provides a comprehensive overview of the thermodynamic properties of the cis and trans isomers of **1,4-dimethylcyclohexane**. Tailored for researchers, scientists, and professionals in drug development, this document delves into the foundational principles of conformational analysis that govern the thermodynamic behavior of these isomers, presents critically evaluated thermodynamic data, and details the experimental and computational methodologies for their determination.

The Decisive Role of Stereochemistry in Thermodynamic Stability

The seemingly subtle difference in the spatial arrangement of the two methyl groups in **1,4-dimethylcyclohexane** profoundly impacts its thermodynamic properties. This divergence arises from the molecule's preferred chair conformation, a three-dimensional structure that minimizes angular and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring). The interplay of these positions dictates the steric strain within the molecule, which in turn governs its relative stability and thermodynamic parameters.

Conformational Analysis of **cis**-1,4-Dimethylcyclohexane

The **cis** isomer is characterized by having one methyl group in an axial position and the other in an equatorial position. A crucial aspect of cyclohexane stereochemistry is the "ring flip," a rapid

conformational change where axial substituents become equatorial and vice versa. For **cis-1,4-dimethylcyclohexane**, the ring flip results in an energetically identical conformer.^[1] This is because in both conformations, there is one axial and one equatorial methyl group, leading to the same degree of steric strain.^{[1][2]}

The primary source of steric strain in the cis isomer stems from 1,3-diaxial interactions. The axial methyl group experiences steric hindrance from the two axial hydrogen atoms on the same side of the ring. This interaction is energetically unfavorable, contributing to a higher enthalpy of the molecule. Specifically, each axial methyl group introduces two gauche-butane interactions, resulting in a steric energy of approximately 1.8 kcal/mol.^[1]

cis-1,4-Dimethylcyclohexane Conformational Equilibrium.

Conformational Analysis of **trans-1,4-Dimethylcyclohexane**

The trans isomer can exist in two distinct chair conformations: a diequatorial conformer and a diaxial conformer. The diequatorial conformer, with both methyl groups in the less sterically hindered equatorial positions, is significantly more stable.^[2] In this arrangement, there are no significant steric interactions.

Conversely, the diaxial conformer is highly unstable due to severe 1,3-diaxial interactions.^[1] Each axial methyl group interacts with two axial hydrogens, and the two axial methyl groups also sterically hinder each other. This results in a much higher energy state for the diaxial conformer, with a steric energy of approximately 3.6 kcal/mol (twice that of a single axial methyl group).^[1] Consequently, the conformational equilibrium for **trans-1,4-dimethylcyclohexane** overwhelmingly favors the diequatorial form. This significant energy difference between the conformers makes the trans isomer, on average, more stable than the cis isomer.^[3]

trans-1,4-Dimethylcyclohexane Conformational Equilibrium.

Tabulated Thermodynamic Data

The following tables summarize the key thermodynamic properties for the cis and trans isomers of **1,4-dimethylcyclohexane**. The data has been compiled from the NIST Chemistry WebBook and other authoritative sources.

Phase Change Data

Property	cis-1,4-Dimethylcyclohexane	trans-1,4-Dimethylcyclohexane
Boiling Point (T _b)	124.3 °C[4]	119.3 °C[5]
Melting Point (T _m)	-87.4 °C[4]	-36.9 °C[5]
Enthalpy of Vaporization (Δ _{vap} H)	37.05 kJ/mol at 25 °C[4]	35.9 kJ/mol at 25 °C[6]
Enthalpy of Fusion (Δ _{fus} H)	Not available	12.33 kJ/mol[6]

Condensed Phase Thermochemistry (at 298.15 K)

Property	cis-1,4-Dimethylcyclohexane	trans-1,4-Dimethylcyclohexane
Standard Molar Enthalpy of Combustion (liquid) (Δ _c H° _{liquid})	-5203.2 ± 1.2 kJ/mol[7]	-5195.5 ± 1.2 kJ/mol[8]
Standard Molar Heat Capacity (liquid) (C _{p,liquid})	233.97 J/mol·K[4]	Not available
Standard Molar Entropy (liquid) (S° _{liquid})	286.6 J/mol·K[7]	Not available

Gas Phase Thermochemistry (at 298.15 K and 1 bar)

Property	cis-1,4-Dimethylcyclohexane	trans-1,4-Dimethylcyclohexane
Standard Molar Enthalpy of Formation (Δ _f H° _{gas})	-174.47 kJ/mol (Joback Calculated)[9]	-182.2 kJ/mol (estimated)
Standard Molar Heat Capacity (C _{p,gas})	Not available	158.9 J/mol·K
Standard Molar Entropy (S° _{gas})	Not available	384.8 J/mol·K

Methodologies for a Self-Validating System of Thermodynamic Data Acquisition

The acquisition of reliable thermodynamic data is paramount for accurate modeling and prediction in chemical and pharmaceutical research. The data presented in this guide are derived from a combination of rigorous experimental measurements and validated computational methods.

Experimental Determination of Thermodynamic Properties

Differential Scanning Calorimetry is a powerful thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This technique is particularly valuable for determining heat capacity (Cp) and the enthalpy of phase transitions, such as fusion (melting).

Experimental Protocol:

- **Sample Preparation:** A small, precisely weighed amount of the **1,4-dimethylcyclohexane** isomer is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
- **Instrument Calibration:** The DSC instrument is calibrated for temperature and enthalpy using certified standards, such as indium.
- **Measurement Program:** The sample and reference are subjected to a controlled temperature program. To determine heat capacity, a three-step method is often employed:
 - An initial baseline run is performed with empty sample and reference pans.
 - A run is conducted with a sapphire standard, a material with a well-characterized heat capacity.
 - The final run is performed with the **1,4-dimethylcyclohexane** sample.
- **Data Analysis:** The heat flow to the sample is measured relative to the reference. The heat capacity of the sample is then calculated by comparing its heat flow to that of the sapphire

standard at a given temperature. The enthalpy of fusion is determined by integrating the area of the endothermic peak corresponding to the melting transition.

Causality Behind Experimental Choices: The use of a hermetically sealed pan is crucial for volatile organic compounds like **1,4-dimethylcyclohexane** to prevent mass loss due to evaporation during the experiment, which would lead to inaccurate results. The three-step method for heat capacity measurement allows for the correction of any instrumental asymmetry, ensuring high accuracy.

Bomb calorimetry is the standard method for determining the enthalpy of combustion of solid and liquid samples. The sample is combusted in a constant-volume container (the "bomb") in the presence of excess oxygen.

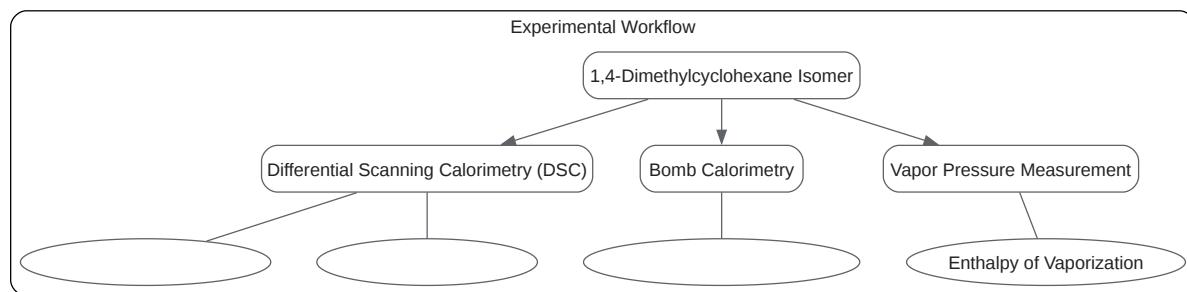
Experimental Protocol:

- **Sample Preparation:** A known mass of the **1,4-dimethylcyclohexane** isomer is placed in a crucible within the bomb. A fuse wire is positioned to ignite the sample.
- **Pressurization:** The bomb is sealed and pressurized with pure oxygen to ensure complete combustion.
- **Calorimeter Assembly:** The bomb is placed in a known volume of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.
- **Ignition and Measurement:** The sample is ignited electrically. The heat released by the combustion is absorbed by the bomb and the surrounding water, causing a temperature rise, which is precisely measured.
- **Calibration and Calculation:** The heat capacity of the calorimeter system is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The enthalpy of combustion of the **1,4-dimethylcyclohexane** isomer is then calculated from the measured temperature change and the heat capacity of the calorimeter.

Causality Behind Experimental Choices: The use of a constant-volume bomb ensures that the measured heat change corresponds to the change in internal energy (ΔU). The enthalpy of combustion (ΔH) can then be calculated from ΔU . Pressurizing with pure oxygen is essential to

drive the combustion to completion, ensuring that the measured heat release is for the complete oxidation of the sample.

Various methods are employed to measure the vapor pressure of organic compounds, including static, ebulliometric (boiling point), and effusion techniques.[10][11] The choice of method depends on the volatility of the compound and the desired temperature range. For a compound like **1,4-dimethylcyclohexane**, a static method or an ebulliometric method would be suitable.



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Experimental Workflow for Thermodynamic Data Acquisition.

Computational Determination of Thermodynamic Properties

In addition to experimental measurements, computational chemistry provides a powerful tool for predicting the thermodynamic properties of molecules. Quantum mechanical calculations, particularly using software like Gaussian, can provide accurate estimates of enthalpies of formation, heat capacities, and entropies.[12][13][14][15]

Computational Workflow (using Gaussian):

- Geometry Optimization: The first step is to find the lowest energy conformation of the molecule. For **1,4-dimethylcyclohexane**, this involves performing geometry optimizations for the relevant chair conformers of the cis and trans isomers. A suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a reasonably large basis set (e.g., 6-31G(d)), is chosen.
- Frequency Calculation: Once the optimized geometry is obtained, a frequency calculation is performed at the same level of theory. This calculation serves two purposes: it confirms that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies), and it provides the vibrational frequencies of the molecule.
- Thermochemical Analysis: The output of the frequency calculation in Gaussian includes a thermochemical analysis at a specified temperature (usually 298.15 K) and pressure (usually 1 atm). This analysis uses statistical mechanics to calculate the translational, rotational, and vibrational contributions to the thermodynamic properties, including:
 - Zero-point vibrational energy (ZPVE)
 - Enthalpy (H)
 - Gibbs Free Energy (G)
 - Entropy (S)
 - Constant volume heat capacity (Cv)

Causality Behind Computational Choices: The choice of the theoretical model (functional and basis set) is a trade-off between accuracy and computational cost. For molecules of this size, DFT with a hybrid functional like B3LYP provides a good balance. The frequency calculation is a critical self-validating step; an optimized structure with one or more imaginary frequencies indicates a transition state, not a stable conformer.

Conclusion

The thermodynamic data of **1,4-dimethylcyclohexane** are fundamentally linked to its stereochemistry. The trans isomer is thermodynamically more stable than the cis isomer due to the ability of the former to adopt a low-energy diequatorial conformation, which minimizes steric

strain. The thermodynamic properties presented in this guide, obtained through a combination of precise experimental measurements and robust computational methods, provide a reliable foundation for researchers and scientists in various fields. A thorough understanding of the underlying conformational principles and the methodologies for data acquisition is essential for the effective application of this data in research and development.

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